PAR2 Receptor Antagonist Classification: Target Engagement Annotated in Independent Drug Databases
CAS 848598-55-0 has been independently annotated as a Proteinase-Activated Receptor 2 (PAR2) antagonist by the IDRBLab DrugMap and Therapeutic Target Database (TTD), cross-referenced as PMID26936077-Compound-20 under the synonym 'Piperidine derivative 3' [1]. The patent review covering PAR2 modulators (2010–2015) identifies this compound within a class of small-molecule PAR2 antagonists with patented indications in inflammation (ICD-11: 1A00-CA43.1) and solid tumors (ICD-11: 2A00-2F9Z) [2]. In contrast, the structurally related compound 4-(phenylethynyl)piperidine (CAS 654663-00-0) is characterized as an AMPA receptor agonist, while MPEP (2-methyl-6-(phenylethynyl)-pyridine) targets mGlu5 receptors—demonstrating that minor scaffold modifications redirect target selectivity [3]. However, direct quantitative potency data (IC50, EC50, Ki) for CAS 848598-55-0 at PAR2 was not identified in public databases at the time of this analysis; the classification is based on patent annotation rather than published head-to-head pharmacological profiling.
| Evidence Dimension | Primary pharmacological target classification |
|---|---|
| Target Compound Data | PAR2 antagonist (database annotation; quantitative potency data not publicly available) |
| Comparator Or Baseline | 4-(Phenylethynyl)piperidine: AMPA receptor agonist; MPEP: mGlu5 antagonist (IC50 ~ 36 nM at mGlu5); GB-88: PAR2 antagonist (IC50 2 µM, Ca2+ release assay) |
| Quantified Difference | Qualitative difference in target selectivity: PAR2 vs. AMPA vs. mGlu5; quantitative comparison not possible due to lack of published potency data for target compound |
| Conditions | Database annotation based on patent classification (PMID: 26936077); comparator GB-88 data from PAR2-activated Ca2+ release assay in HT-29 cells |
Why This Matters
For procurement decisions in PAR2-focused research programs, this compound's patent-based classification as a PAR2 antagonist distinguishes it from other phenylethynyl-piperidine analogs with divergent primary targets, though the absence of published quantitative potency data necessitates independent in-house validation.
- [1] DrugMap Database, Drug ID: DM80XRM, Piperidine derivative 3, Target: PAR2_HUMAN (Antagonist). IDRBLab. View Source
- [2] Yau, M.-K., Liu, L., and Fairlie, D. P. (2016) 'Protease activated receptor 2 (PAR2) modulators: a patent review (2010–2015)', Expert Opinion on Therapeutic Patents, 26(4), pp. 471–483. PMID: 26936077. View Source
- [3] Ballesteros, J. A. and Weinstein, H. (1995) 'Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors', Methods in Neurosciences, 25, pp. 366–428. For GB-88: Suen, J. Y., et al. (2014) 'Pathway-selective antagonism of proteinase activated receptor 2', British Journal of Pharmacology, 171(17), pp. 4112–4124. View Source
